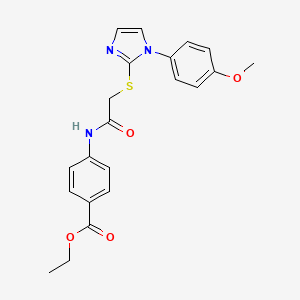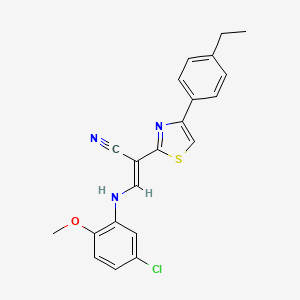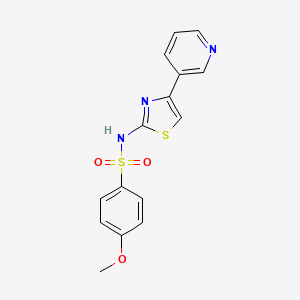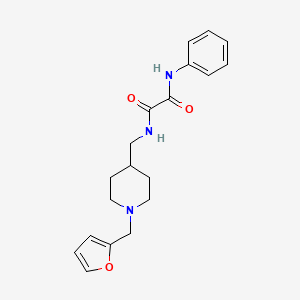
ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that combines several functional groups, including an ethyl ester, a benzamide, and an imidazole derivative. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can be achieved through a multi-step process involving several key reactions:
Formation of the imidazole derivative: : Starting with 4-methoxyaniline, the imidazole ring is constructed via a condensation reaction with glyoxal and ammonia.
Thioether formation: : The imidazole derivative is then reacted with 2-bromoacetyl chloride to introduce the thioether linkage, forming 1-(4-methoxyphenyl)-1H-imidazol-2-yl thioacetic acid.
Acylation: : The thioacetic acid is subsequently acylated with 4-aminobenzoic acid ethyl ester in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Scaling up this synthesis for industrial production would involve optimizing each step for yield, purity, and cost-effectiveness. This often includes using safer reagents, simplifying purification processes, and ensuring environmentally friendly waste disposal.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate undergoes various chemical reactions:
Oxidation: : The thioether linkage can be oxidized to sulfoxides or sulfones under controlled conditions.
Reduction: : Reductive cleavage of the thioether bond can produce the corresponding thiol and imidazole derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Hydroxide ions (NaOH or KOH) for hydrolysis, and alkyl halides for alkylation.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields thiol and imidazole derivatives.
Substitution: : Generates hydrolyzed products (carboxylic acids and alcohols) or alkylated compounds.
Scientific Research Applications
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate finds use in various scientific fields:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Potential as an enzyme inhibitor, given the presence of the imidazole ring which can coordinate to metal ions in active sites.
Medicine: : Investigated for potential anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of new materials and specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is largely dependent on its interaction with biological targets:
Molecular Targets: : Likely interacts with enzymes and receptors that have metal ion cofactors, thanks to the imidazole ring's metal-chelating properties.
Pathways Involved: : May inhibit pathways involving metalloproteases or enzymes requiring a nucleophilic attack, thereby altering cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combined structural elements which are rarely seen together:
Similar Compounds: : Compounds like ethyl 4-(2-(thioacetamido)benzoate or 1-(4-methoxyphenyl)-1H-imidazole exhibit some structural similarities but lack the full combination of functional groups.
Uniqueness: : The presence of both the imidazole ring and the thioether linkage provides distinct reactivity and potential biological activity, setting it apart from similar compounds.
This compound's rich structure and versatility make it a fascinating subject for research and application in various scientific domains.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-4-6-16(7-5-15)23-19(25)14-29-21-22-12-13-24(21)17-8-10-18(27-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUMQMPHASLJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2948071.png)
![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
![7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2948076.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/new.no-structure.jpg)
![N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)
![3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2948092.png)
![4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948093.png)
